molecular formula C14H15ClN2O2 B2474000 N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2308313-72-4

N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide

Cat. No.: B2474000
CAS No.: 2308313-72-4
M. Wt: 278.74
InChI Key: KFDCWQMGWSBZTQ-UHFFFAOYSA-N
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Description

N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 4-chlorophenyl group, a pyrrolidinone ring, and a prop-2-enamide moiety

Preparation Methods

The synthesis of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with pyrrolidinone under specific conditions to form the intermediate compound. This intermediate is then reacted with prop-2-enamide in the presence of suitable catalysts and solvents to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to modulation of their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide: This compound has a similar structure but with an acetamide group instead of a prop-2-enamide moiety.

    N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]but-2-enamide: This compound has a but-2-enamide group, which may result in different chemical and biological properties

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-2-13(18)16-8-10-7-14(19)17(9-10)12-5-3-11(15)4-6-12/h2-6,10H,1,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDCWQMGWSBZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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